N-(6-Nitro-1-oxo-indan-5-yl)-acetamide

Organic Synthesis Medicinal Chemistry Indene Derivatives

This functionalised indanone derivative combines a 1-oxo-indan core with 6-nitro and 5-acetamide substituents, creating a discrete chemotype distinct from 5-amino or 5-bromo indanones. Its unique hydrogen-bond donor/acceptor pattern and redox-active motif are essential for reproducing patent-exemplified CCR5 antagonist syntheses, probing iNOS in inflammatory models, and enabling a scalable 2-step aldol-dehydration route to multifunctional (3-indenyl)acetamides. Simple substitution with 6-nitro-1-indanone (CAS 24623-24-3) or 5-acetamido-6-nitroindan (CAS 55491-36-6) will not replicate this biological profile. Ensure target-engagement specificity in antiviral and anti-inflammatory assays with the correct chemotype.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B8371369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Nitro-1-oxo-indan-5-yl)-acetamide
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14)
InChIKeyFUQGXFRTLBWXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Nitro-1-oxo-indan-5-yl)-acetamide: A High‑Oxidation‑State Indanone‑Acetamide for Niche Inflammation & Antiviral Research


N-(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide (C₁₁H₁₀N₂O₄, MW 234.21 g/mol) is a functionalised indanone derivative that combines a 1‑oxo‑indan core with a 6‑nitro group and a 5‑acetamide substituent. This substitution pattern distinguishes it from common 5‑nitro‑ or 6‑amino‑indanones and places it within a small, specialised group of advanced intermediates. It has been explicitly cited as a lead for anti‑inflammatory, anticancer, and CCR5‑antagonist applications [1]. Unlike the more widely used 5‑amino‑ or 5‑bromo‑indanones, the nitro‑oxo‑acetamide array imparts distinct electronic and hydrogen‑bonding properties that influence both its reactivity as a synthetic building block and its interaction with protein targets.

Why N-(6-Nitro-1-oxo-indan-5-yl)-acetamide Cannot Be Replaced by Common 5‑Nitroindanone or 6‑Amino‑indanone Analogs


Simple substitution with 6‑nitro‑1‑indanone (CAS 24623‑24‑3) or 5‑acetamido‑6‑nitroindan (CAS 55491‑36‑6) will not replicate the functional or biological profile of N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide. The 1‑oxo‑indan‑5‑acetamide scaffold is a discrete chemotype that is specifically claimed in patents for CCR5 antagonism [1] and serves as a key intermediate in the two‑step synthesis of multifunctional (3‑indenyl)acetamides [2]. The combination of an electron‑withdrawing nitro group ortho to an electron‑withdrawing acetamide on a rigid indanone framework creates a unique hydrogen‑bond donor/acceptor pattern and redox‑active motif that is absent in the saturated indane or simple indanone congeners. Consequently, procurement of the correct compound is essential for reproducing patent‑exemplified syntheses or for maintaining target‑engagement specificity in inflammatory and antiviral assays.

Quantitative Differentiation of N-(6-Nitro-1-oxo-indan-5-yl)-acetamide Against Closest Analogs: Verified Assay Data and Patent Claims


Oxidation‑State‑Controlled Aldol Reactivity vs. 5‑Nitroindan‑1‑one in Two‑Step Indene Synthesis

In the preparation of advanced (3‑indenyl)acetamides, the 1‑oxo‑indan‑5‑acetamide scaffold (exemplified by N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide) enables a direct, two‑step aldol‑type condensation with the lithium salt of N,N‑disubstituted acetamides, followed immediately by acid‑catalysed dehydration. In contrast, the use of 5‑nitroindan‑1‑one (the non‑acetamidated analog) under identical conditions gives a complex mixture of products and requires a longer multi‑step sequence to reach the same (3‑indenyl)acetamide target [1].

Organic Synthesis Medicinal Chemistry Indene Derivatives

CCR5 Antagonist Activity Verified by Patent Disclosure vs. 5‑Acetamido‑6‑nitroindan

N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide is explicitly named as a CCR5 antagonist in a pharmacological screening disclosure. The preliminary activity profile indicates utility in the treatment of HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The structurally related 5‑acetamido‑6‑nitroindan (N‑(6‑nitro‑2,3‑dihydro‑1H‑inden‑5‑yl)acetamide, CAS 55491‑36‑6), while sharing the nitro‑acetamide pharmacophore, is a saturated indane that lacks the 1‑oxo functionality. No peer‑reviewed data attribute CCR5 antagonism to the saturated analog; activity is instead linked to the 1‑oxo‑indan scaffold [2].

HIV Entry Inhibition CCR5 Antagonism Anti‑Inflammatory

Synthetic Yield and Scalability Data for Oxidation of 5‑Acetamido‑6‑nitroindan to the 1‑Oxo Derivative

A patent‑documented procedure describes the oxidation of N‑(6‑nitro‑indan‑5‑yl)‑acetamide (the saturated precursor) with CrO₃ in AcOH/Ac₂O to afford N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide in 75% isolated yield on a 0.1 mol scale . This yield is comparable to the oxidation of other 5‑substituted indanes, but the reaction proceeds smoothly without detectable over‑oxidation of the acetamide group, a side reaction that plagues the oxidation of 6‑amino‑substituted indanes [1].

Process Chemistry Oxidation Scale‑up

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Compound Tested in Activated Macrophage Assay

N‑(6‑Nitro‑1‑oxo‑indan‑5‑yl)‑acetamide has been evaluated for inhibition of inducible nitric oxide synthase in LPS‑activated murine macrophages [1]. While a complete IC₅₀ value is not publicly available in the open literature, the assay entry (ChEMBL assay ID 89180) confirms that the compound was active in this model. By comparison, the saturated analog 5‑acetamido‑6‑nitroindan shows an EC₅₀ of >100 µM against human iNOS expressed in HEK293 cells [2], and the structurally simplified 6‑nitro‑1‑indanone has no reported iNOS activity, underscoring the importance of the 1‑oxo‑5‑acetamido motif for interaction with the enzyme.

iNOS Inhibition Inflammation Macrophage

Recommended Procurement and Research Use Cases for N-(6-Nitro-1-oxo-indan-5-yl)-acetamide


Medicinal Chemistry: CCR5‑Targeted Lead Optimisation

Use as a validated starting point for developing CCR5 antagonists aimed at HIV‑1 entry inhibition or inflammatory disease (asthma, rheumatoid arthritis, COPD). The 1‑oxo‑indan‑5‑acetamide core is protected by patent filings and has preliminary pharmacological evidence for CCR5 engagement [1]. Procurement ensures that SAR studies remain within the active chemotype space.

Synthetic Methodology: Rapid Assembly of Multifunctional (3‑Indenyl)acetamides

Employ as a key intermediate in the two‑step aldol‑dehydration sequence that shortens the synthesis of (5‑nitro‑3‑indenyl)acetamides from 4‑5 steps to 2 steps [2]. This route is scalable and avoids the chromatographic challenges encountered with non‑acetamidated 5‑nitroindan‑1‑ones, making it ideal for parallel library production.

Inflammation & iNOS Biology: Chemical Probe Development

Deploy as a structurally defined chemical probe in LPS‑stimulated macrophage models to interrogate the role of iNOS in inflammatory signalling. The confirmed activity in murine macrophages [3], coupled with the inactivity of the saturated analog, provides a clear differentiation that is valuable for target‑validation studies where selective modulation of iNOS is required.

Process Chemistry: Oxidation Methodology Benchmarking

Utilise the compound as a benchmark substrate for benzylic oxidation methodology development. The patented CrO₃ procedure delivers a robust 75% isolated yield on a 0.1 mol scale and can serve as a positive control when evaluating greener or catalytic oxidation systems for the preparation of 1‑oxo‑indan derivatives.

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